![molecular formula C17H15N5 B11837193 N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine CAS No. 293739-01-2](/img/structure/B11837193.png)
N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine
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Overview
Description
N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinoxalines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include refluxing in the presence of a suitable solvent and catalyst to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry can be applied to optimize the synthesis process, reducing the environmental impact and improving the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted triazoloquinoxalines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of triazoloquinoxaline compounds. N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine has shown significant activity against various strains of bacteria and fungi.
Case Study: Antimicrobial Evaluation
A study synthesized several derivatives of triazoloquinoxaline and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against Gram-negative bacteria such as Pseudomonas aeruginosa, with some compounds demonstrating efficacy comparable to standard antibiotics like ampicillin. For instance, compounds 3 and 11b were reported to have double the activity of ampicillin against Pseudomonas aeruginosa .
Compound | Activity Against Pseudomonas aeruginosa | Activity Against Candida albicans |
---|---|---|
3 | 2x ampicillin | Mild |
11b | 2x ampicillin | Moderate |
11d | Moderate | 50% of clotrimazole |
Anticancer Properties
The compound has also been investigated for its anticancer potential. The structural features of triazoloquinoxaline derivatives contribute to their ability to inhibit cancer cell proliferation.
Case Study: Antiproliferative Activity
In a study assessing the antiproliferative effects of various quinoxaline derivatives on human cancer cell lines (HCT-116 and MCF-7), several compounds demonstrated significant activity. The synthesized derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating their potential as anticancer agents .
Antitubercular Activity
The search for new antitubercular agents has led to the exploration of triazoloquinoxaline derivatives for their inhibitory effects against Mycobacterium tuberculosis.
Case Study: Inhibition Studies
Research has shown that certain derivatives exhibit promising antitubercular activity by targeting key metabolic pathways in the bacteria. A molecular hybridization approach was utilized to design compounds with enhanced inhibitory effects against the InhA target in Mycobacterium tuberculosis, showcasing the potential of these compounds as future therapeutic agents .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine involves its interaction with molecular targets such as DNA and specific receptors. For instance, it has been shown to intercalate DNA, thereby inhibiting the replication of viral and bacterial genomes . Additionally, it may act as an antagonist to certain receptors, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-A]quinoxaline: Shares a similar core structure but lacks the N,N-dimethyl and phenyl substituents.
Quinoxaline: A simpler structure without the triazole ring, used in various pharmaceutical applications.
Triazole: A basic heterocyclic compound that forms the core of many biologically active molecules.
Uniqueness
N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and potential as a therapeutic agent . The presence of the N,N-dimethyl and phenyl groups contributes to its distinct chemical properties and interactions with biological targets .
Biological Activity
N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine is a compound belonging to the class of triazoloquinoxalines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a quinoxaline backbone substituted with a triazole moiety. Its molecular formula is C16H16N6, and it possesses unique properties that contribute to its biological efficacy. The structural configuration allows for interactions with various biological targets, particularly in the central nervous system and cancer cells.
Antidepressant Effects
Research indicates that derivatives of triazoloquinoxalines exhibit significant antidepressant-like effects. In behavioral despair models, such as the Porsolt test, compounds from this class have shown reduced immobility in rats, suggesting rapid-acting antidepressant properties. The optimal activity is associated with specific substitutions on the quinoxaline ring that enhance receptor binding affinity .
Anticancer Activity
This compound has demonstrated promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, compounds from the triazoloquinoxaline series were tested against melanoma and breast cancer cell lines, with some derivatives exhibiting IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
The mechanism underlying the biological activity of this compound involves its interaction with adenosine receptors. Studies have shown that these compounds act as antagonists at both A1 and A2 adenosine receptors. This antagonistic action contributes to their antidepressant effects by modulating neurotransmitter release and cAMP levels in neuronal tissues .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications at specific positions on the quinoxaline structure can enhance biological activity. For example:
Position | Substitution | Effect on Activity |
---|---|---|
1 | Ethyl/CF3 | Increased A1 receptor affinity |
4 | NH2/NH-acetyl | Enhanced A2 receptor affinity |
Aromatic Ring | 8-Halogen | Improved selectivity for A1 |
These findings suggest that careful modification of the compound's structure can optimize its pharmacological profile.
Case Study 1: Antidepressant Efficacy
In a study evaluating various triazoloquinoxaline derivatives for antidepressant effects, this compound was found to significantly reduce immobility time in the forced swim test compared to control groups. This result supports its potential as a rapid-acting antidepressant agent.
Case Study 2: Anticancer Activity
Another study investigated the anticancer properties of this compound against various tumor cell lines. The compound demonstrated IC50 values ranging from 5 to 10 µM across different cell lines, indicating potent anticancer activity. Moreover, it showed minimal cytotoxicity towards normal cells at similar concentrations.
Properties
CAS No. |
293739-01-2 |
---|---|
Molecular Formula |
C17H15N5 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C17H15N5/c1-21(2)16-17-20-19-15(12-8-4-3-5-9-12)22(17)14-11-7-6-10-13(14)18-16/h3-11H,1-2H3 |
InChI Key |
ULVHNYVAMSYPPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2N3C1=NN=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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